O-Allyl-N-benzylcinchonidinium bromide
Overview
Description
“O-Allyl-N-benzylcinchonidinium bromide” is a chemical compound with the empirical formula C29H33BrN2O. It has a molecular weight of 505.49 . It is known to be a chiral phase-transfer catalyst .
Molecular Structure Analysis
The molecular structure of “O-Allyl-N-benzylcinchonidinium bromide” can be represented by the SMILES string[Br-].C=CCOC@@HCc3ccccc3)c4ccnc5ccccc45
. Chemical Reactions Analysis
As a chiral phase-transfer catalyst, “O-Allyl-N-benzylcinchonidinium bromide” can be used in various chemical reactions. For instance, it can be employed as a catalyst for asymmetric benzylation reactions .Physical And Chemical Properties Analysis
“O-Allyl-N-benzylcinchonidinium bromide” has an optical activity of [α]20/D −158°, c = 1 in chloroform. Its melting point is 140-144 °C (dec.) (lit.) .Scientific Research Applications
Phase-Transfer Catalysis
O-Allyl-N-benzylcinchonidinium bromide is used in phase-transfer catalysis. It has been observed that the presence of an ortho-fluoro substituent on the benzyl group in the quaternary ammonium salt can dramatically increase the enantioselectivity in the alkylation process. This catalyst was specifically used to prepare alpha-alkylated amino acid derivatives with high enantioselectivity, achieving up to >99% ee (Jew, Yoo, Jeong, Park, & Park, 2002).
Synthesis of Bis-α-Amino Acid Esters
In the realm of enantioselective synthesis, O-Allyl-N-benzylcinchonidinium bromide has been employed as a phase-transfer catalyst for producing bis-α-amino acid esters. This process involves the alkylation of molecules of a benzophenone-derived glycine-imine with a dibromide, resulting in high enantiomeric excesses of the target amino acid esters (Lygo, Crosby, & Peterson, 1999).
Synthesis of Alpha-Alkyl-Alanine
The compound is also applied in the synthesis of alpha-alkyl-alanine. It facilitates enantioselective phase-transfer alkylation, as demonstrated in the alkylation of 2-naphthyl aldimine tert-butyl ester with RbOH. This method has been reported to produce enantioselectivities up to 96% ee (Jew et al., 2003).
properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXATROGBSNCU-PCOYAJJYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584105 | |
Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Allyl-N-benzylcinchonidinium bromide | |
CAS RN |
158195-40-5 | |
Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Allyl-N-benzylcinchonidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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